Methanesulfonanilide, 4'-((2-amino-9-acridinyl)amino)-
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Overview
Description
Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- is a complex organic compound that contains a total of 45 atoms, including hydrogen, carbon, nitrogen, oxygen, and sulfur . This compound is known for its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- involves several steps, typically starting with the preparation of the acridine derivative. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it has been studied for its potential anticancer properties, particularly in the treatment of certain types of leukemia . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate .
Mechanism of Action
The mechanism of action of Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- involves its interaction with DNA. It intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting the replication process. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include topoisomerase II, which is essential for DNA replication and cell division .
Comparison with Similar Compounds
Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- can be compared with other similar compounds, such as 4’-(3-Methyl-9-acridinylamino)methanesulfonanilide and Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)-3’-methoxy- . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of Methanesulfonanilide, 4’-((2-amino-9-acridinyl)amino)- lies in its specific interaction with DNA and its potential as an anticancer agent .
Properties
CAS No. |
58658-24-5 |
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Molecular Formula |
C20H18N4O2S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[4-[(2-aminoacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H18N4O2S/c1-27(25,26)24-15-9-7-14(8-10-15)22-20-16-4-2-3-5-18(16)23-19-11-6-13(21)12-17(19)20/h2-12,24H,21H2,1H3,(H,22,23) |
InChI Key |
MCMMOFGKORHSCY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC4=CC=CC=C42)N |
Origin of Product |
United States |
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